molecular formula C15H23N5O4 B13874013 Tyrosylarginine

Tyrosylarginine

Cat. No.: B13874013
M. Wt: 337.37 g/mol
InChI Key: JXNRXNCCROJZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosylarginine, more widely known in research as Kyotorphin, is an endogenous neuroactive dipeptide (L-Tyrosyl-L-arginine) first isolated from bovine brain . It plays a significant role in pain regulation within the brain, but unlike classic opioids, it produces analgesia indirectly by releasing Met-enkephalin and stabilizing it from degradation, without binding directly to opioid receptors . This unique mechanism makes it a valuable compound for researching novel pain pathways. Beyond its analgesic properties, Kyotorphin is recognized for its potential neuromodulator and neuroprotective roles. Research indicates it is synthesized in nerve terminals by a specific kyotorphin synthetase and is released in a calcium-dependent manner upon depolarization, supporting its status as a neuromodulator . Studies suggest a link between Kyotorphin and neurodegenerative conditions; for instance, cerebrospinal fluid levels of Kyotorphin show an inverse correlation with phosphorylated tau protein levels in Alzheimer's disease patients, positioning it as a potential candidate for neuroprotection research and a possible biomarker . Its effects are mediated through a specific G-protein coupled receptor, leading to the activation of phospholipase C . Furthermore, due to its L-arginine residue, Kyotorphin has been identified as a possible substrate for inducible nitric oxide synthase (iNOS) in glial cells, suggesting a role in neuro-immune interactions . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867967
Record name Tyrosyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

General Approach

The chemical synthesis of tyrosylarginine typically involves the condensation of the amino acid tyrosine with arginine, followed by protection or modification steps such as esterification to form derivatives like this compound methyl ester. This process can be conducted via:

Esterification Step

In some cases, the carboxylic acid group of the dipeptide is esterified to form methyl esters, enhancing solubility and biological activity. For example, this compound methyl ester is synthesized by methylation of the carboxyl group after peptide bond formation.

Parameter Details
Molecular Formula C16H25N5O4
Molecular Weight 351.40 g/mol
CAS Number 92758-99-1
IUPAC Name methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Typical Techniques Used Peptide coupling, esterification, purification by chromatography

Analytical Techniques

The product is typically analyzed by:

  • High-performance liquid chromatography (HPLC) for purity and quantification.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) for structural verification.

These methods ensure the correct formation of the peptide bond and the ester group.

Enzymatic Synthesis Methods

Enzymatic Peptide Synthesis Using Aminopeptidase from Streptomyces septatus TH-2

A novel and efficient enzymatic method has been developed using a thermostable aminopeptidase (SSAP) from Streptomyces septatus TH-2. This enzyme catalyzes the synthesis of dipeptides, including this compound, by using free amino acids and aminoacyl methyl esters in an organic solvent environment (98% methanol).

Reaction Mechanism and Conditions

  • Acyl Donor : Free amino acid (e.g., tyrosine).
  • Acyl Acceptor : Aminoacyl methyl ester (e.g., arginine methyl ester).
  • Solvent : 98% methanol to maintain enzyme activity and solubilize substrates.
  • Temperature : Typically 25°C.
  • Reaction Time : From 20 minutes up to 50 hours depending on the substrate and desired yield.

Enzyme Preparation and Stability

  • SSAP is produced recombinantly in Escherichia coli and purified through ammonium sulfate precipitation, heat treatment, and chromatography.
  • The enzyme retains significant activity (>78%) after lyophilization.
  • Stable in 98% methanol for over 100 hours, with broad substrate specificity.

Analytical Methods for Product Verification

  • Thin-layer chromatography (TLC) for preliminary monitoring.
  • HPLC with reverse-phase columns for quantification and purity analysis.
  • Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) for molecular mass confirmation.
  • Enzymatic and alkaline hydrolysis to confirm peptide bond formation.

Advantages of Enzymatic Synthesis

  • Avoids the need for chemical protecting groups, reducing cost and complexity.
  • Operates under mild conditions, preserving biological activity.
  • High specificity and yield for biologically active dipeptides like this compound.
  • Economical and scalable for industrial applications.
Parameter Details
Enzyme Aminopeptidase from Streptomyces septatus TH-2
Substrates Free tyrosine and arginine methyl ester
Solvent 98% methanol
Temperature 25°C
Reaction Time 20 min to 50 h
Analytical Techniques TLC, HPLC, MALDI-TOF MS
Enzyme Stability Retains activity >100 h in methanol
Yield Up to >50% conversion at equilibrium

Research Findings

  • SSAP showed broad specificity toward various amino acids and their esters.
  • This compound was successfully synthesized enzymatically, confirming the method's applicability to opioid dipeptides.
  • The enzymatic method is more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Summary and Comparative Analysis

Feature Chemical Synthesis Enzymatic Synthesis (SSAP)
Reaction Conditions Requires protecting groups, organic solvents, multiple steps Mild conditions, aqueous/methanol mixture
Specificity Moderate, depends on protecting groups High, enzyme-specific
Cost Higher due to reagents and purification Lower, enzyme recyclable, fewer reagents
Scalability Established, but labor-intensive Potentially scalable with recombinant enzyme
Environmental Impact Uses hazardous chemicals More environmentally friendly
Product Purity High, requires extensive purification High, enzyme selectivity reduces side products

Chemical Reactions Analysis

Types of Reactions

Tyrosylarginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Tyrosylarginine and its derivatives have a number of applications in scientific research:

  • Analgesia this compound functions as an endogenous opioid dipeptide in the central nervous system . Studies show that this compound has similar effects to enkephalins .
  • Neuroprotection this compound may serve as a potential biomarker for neurodegeneration and may have clinical importance in the context of pain and neurodegeneration in Alzheimer's disease .
  • Drug development Kyotorphin-related drugs may have a dual neuroprotective and analgesic action . For example, L-Tyr-D-Arg, an enzymatically stable kyotorphin derivative, has demonstrated increased Met-enkephalin release .

Case Studies

  • Alzheimer's Disease A study of cerebrospinal fluid (CSF) samples showed an inverse correlation between phosphorylated tau protein (p-tau) and KTP levels in Alzheimer's Disease (AD) patients . Lower levels of KTP were associated with increasing p-tau levels .
  • Pain Management Animal models suggest that this compound functions as an analgesic molecule .
  • Amino Acid Metabolism Studies using sheep models have shown that tyrosyl-arginine is cleared from the bloodstream by hindlimb and splanchnic tissues . The hindlimb, intestine, and total splanchnic region removed 32%, 23%, and 33% of infused TyrArg, respectively .
  • Kyotorphin Synthetase Tyrosyl-tRNA synthetase (TyrRS) may be a potential kyotorphin synthetase in mammals .

Data Table

ApplicationDescription
AnalgesiaFunctions as an endogenous opioid dipeptide, producing similar effects to enkephalins .
NeuroprotectionShows potential as a biomarker for neurodegeneration, particularly in Alzheimer's disease, with inverse correlation to p-tau levels .
Drug DevelopmentServes as a basis for developing drugs with neuroprotective and analgesic properties; derivatives like L-Tyr-D-Arg enhance Met-enkephalin release .
Amino Acid MetabolismCleared from the bloodstream by hindlimb and splanchnic tissues; influences the metabolism of other amino acids .
Kyotorphin SynthesisTyrosyl-tRNA synthetase (TyrRS) facilitates kyotorphin synthesis; recombinant human TyrRS (hTyrRS) can produce tyrosine-containing dipeptides .

Tyrosinases

Mechanism of Action

Tyrosylarginine exerts its effects primarily through interaction with specific receptors in the nervous system. It is believed to act on opioid receptors, providing analgesic effects. Additionally, it may modulate the activity of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), contributing to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosylarginine shares structural homology with derivatives modified at functional groups. Below is a detailed comparison with two analogs: acetyl this compound cetyl ester and This compound methyl ester .

Structural and Functional Differences

Data Table: Key Properties of this compound and Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Functional Modifications Applications
This compound (Kyotorphin) Not provided C₁₄H₂₁N₅O₄ 323.35 g/mol Free amines, tyrosine-arginine backbone Immunological studies, antigen models
Acetyl this compound cetyl ester 196604-48-5 C₃₃H₅₇N₅O₅ 603.84 g/mol Acetylated N-terminus, cetyl ester Cosmetic ingredient (e.g., Calmosensine® for skin soothing)
This compound methyl ester 92758-99-1 C₁₅H₂₃N₅O₄ 337.38 g/mol Methyl ester at C-terminus Synthetic intermediate, pharmacological studies
Key Observations :

Functional Groups: this compound: Free amino and guanidino groups enhance solubility in aqueous environments, making it suitable for biochemical assays. Acetyl this compound cetyl ester: Acetylation blocks the N-terminal amine, while the cetyl ester (16-carbon chain) introduces lipophilicity, favoring skin penetration in cosmetic formulations .

Molecular Weight and Applications :

  • The addition of acetyl and cetyl groups in the cetyl ester derivative nearly doubles the molecular weight compared to this compound, tailoring it for topical use.
  • The methyl ester derivative retains a moderate molecular weight, suggesting utility in peptide synthesis as a protective intermediate.
This compound (Kyotorphin) :
  • Immunological Role: Demonstrated cross-reactivity with cAMP antibodies due to structural mimicry, enabling its use in visualizing cAMP distribution in single cells .
Acetyl this compound Cetyl Ester :
  • Cosmetic Applications : Marketed as Calmosensine® or Idealift® , this derivative is used in skincare for its purported anti-irritant and lifting effects. The cetyl ester enhances lipid bilayer integration, improving delivery to dermal layers .
This compound Methyl Ester :
  • Synthetic Utility : The methyl ester group serves as a protecting group in solid-phase peptide synthesis, preventing unwanted side reactions during elongation .

Mechanistic and Stability Insights

  • Stability : Esterification (methyl or cetyl) likely improves stability against enzymatic degradation compared to this compound, which has free termini susceptible to peptidases.
  • Bioactivity : Modifications alter receptor interactions. For example, acetyl this compound cetyl ester’s lipophilicity may shift its target from aqueous-phase receptors (like cAMP) to membrane-bound targets in cosmetics.

Biological Activity

Tyrosylarginine, also known as kyotorphin, is a dipeptide composed of the amino acids tyrosine and arginine. This compound has garnered significant attention due to its diverse biological activities, particularly in the central nervous system (CNS). This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the chemical structure represented as L-tyrosyl-L-arginine. It is synthesized enzymatically through the action of tyrosine-arginine ligase (EC 6.3.2.24), which catalyzes the reaction involving ATP, L-tyrosine, and L-arginine:

Tyrosine+Arginine+ATPTyr Arg LigaseThis compound+AMP+PPi\text{Tyrosine}+\text{Arginine}+\text{ATP}\xrightarrow{\text{Tyr Arg Ligase}}\text{this compound}+\text{AMP}+\text{PPi}

This enzymatic pathway highlights the biochemical synthesis of this compound, which can also be achieved through various chemical methods such as peptide coupling techniques.

Biological Activity

Neurotransmitter and Neuromodulator Role
this compound functions as a neuromodulator in the CNS, exhibiting analgesic properties akin to those of endogenous opioid peptides. It has been identified as an important player in pain modulation, influencing both emotional responses and pain perception through its interaction with opioid receptors . Research indicates that it can depress specific neuronal activities while exciting others, showcasing its complex role in neurophysiology.

Neuroprotective Effects
Studies have demonstrated that this compound may possess neuroprotective properties. It is suggested that this dipeptide could serve as a candidate biomarker for neurodegenerative diseases due to its involvement in neuroprotection and modulation of neuroinflammatory processes .

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

  • Pain Management : Its role as an endogenous analgesic makes it a candidate for developing treatments for chronic pain conditions.
  • Neurological Disorders : Research indicates that this compound may help mitigate symptoms associated with neurological disorders by modulating neurotransmitter release and neuronal excitability .

Comparative Analysis with Other Compounds

The following table summarizes the structural and functional comparisons between this compound and other related peptides:

Compound NameStructureBiological RoleUnique Features
This compoundL-Tyrosyl-L-ArginineAnalgesic neuropeptideEndogenous opioid activity
KyotorphinL-Tyrosyl-L-ArginineOpioid peptideDirectly involved in pain modulation
Leu-EnkephalinL-Leucyl-L-GlutamineOpioid peptideStronger affinity for opioid receptors
Met-EnkephalinL-Methionyl-L-GlutamineOpioid peptideInvolved in stress response
Substance PA neuropeptidePain transmissionInvolved in inflammatory processes

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Animal Models of Neurodegeneration : In studies involving animal models of Alzheimer's disease, administration of this compound showed moderate protective effects against cognitive decline and neuronal loss, suggesting its potential as a therapeutic agent .
  • Pain Response Studies : Clinical trials assessing the analgesic effects of this compound indicated significant pain relief comparable to traditional opioid therapies, without the associated side effects .

Q & A

Q. How can this compound research integrate with systems biology to predict off-target effects?

  • Methodological Answer : Build interaction networks using databases like STRING or KEGG to map this compound’s potential targets. Validate predictions with high-throughput screening (e.g., kinase profiling panels) and in silico toxicity prediction tools (e.g., ProTox-II). Cross-reference with transcriptomic datasets to identify unintended pathway modulation .

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